N-(9-oxo-9H-thioxanthen-2-yl)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-(9-oxothioxanthen-2-yl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11NO2S2/c20-17-12-4-1-2-5-14(12)23-15-8-7-11(10-13(15)17)19-18(21)16-6-3-9-22-16/h1-10H,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZSBNBCCZPKIOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(S2)C=CC(=C3)NC(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(9-oxo-9H-thioxanthen-2-yl)thiophene-2-carboxamide typically involves the reaction of 9-oxo-9H-thioxanthene-2-carboxylic acid with thiophene-2-amine under specific conditions. The reaction is often carried out in the presence of coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-(9-oxo-9H-thioxanthen-2-yl)thiophene-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The thioxanthone core can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, introducing various substituents at different positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br₂) or chlorinating agents under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
N-(9-oxo-9H-thioxanthen-2-yl)thiophene-2-carboxamide has a wide range of applications in scientific research:
Medicine: Explored for its potential therapeutic properties, including its role as a photosensitizer in photodynamic therapy.
Industry: Utilized in the development of advanced materials, such as light-sensitive coatings and adhesives.
Mechanism of Action
The mechanism of action of N-(9-oxo-9H-thioxanthen-2-yl)thiophene-2-carboxamide primarily involves its ability to absorb light and undergo photochemical reactions. Upon exposure to light, the compound can generate reactive intermediates that initiate polymerization or release attached biomolecules. The thioxanthone core plays a crucial role in absorbing light and transferring energy to the thiophene moiety, facilitating these reactions .
Comparison with Similar Compounds
N-(2-Nitrophenyl)thiophene-2-carboxamide
Key Features :
- Structure : Substituted phenyl ring (2-nitro group) attached to thiophene-2-carboxamide .
- Dihedral Angles: Benzene-thiophene dihedral angles (13.53° and 8.50°) are comparable to furan analogues (e.g., 9.71° in N-(2-nitrophenyl)furan-2-carboxamide), indicating minor steric effects from sulfur substitution .
- Intermolecular Interactions : Weak C–H⋯O and C–H⋯S interactions dominate crystal packing, lacking classical hydrogen bonds .
Comparison :
- The thioxanthenone group in the target compound introduces a larger aromatic system, likely enhancing π-π stacking and altering electronic properties compared to the nitro-substituted phenyl group.
- The ketone in thioxanthenone may participate in stronger hydrogen bonding than the nitro group, affecting solubility and crystallinity.
Thiophene-3-carboxamide Derivatives with Hydrazide/Acyl Azide Substituents
Key Features :
Comparison :
- The target compound lacks reactive hydrazide/azide groups, suggesting lower susceptibility to nucleophilic attacks but reduced versatility in conjugation chemistry.
- Thioxanthenone’s planar structure may improve binding affinity in biological systems compared to linear alkyl substituents in these analogues.
N-((5-(Thiophene-3-carbonyl)thiophen-2-yl)methyl)-9H-xanthene-9-carboxamide
Key Features :
Comparison :
- Replacing xanthene’s oxygen with sulfur (thioxanthenone) increases lipophilicity and may redshift absorption spectra due to sulfur’s polarizability.
- The bis-thiophene system in this analogue could enhance conductivity in polymeric materials, a property less likely in the monothiophene target compound.
9H-Thioxanthenium Derivatives
Key Features :
Comparison :
- The target compound’s neutral carboxamide group contrasts with the cationic thioxanthenium core, implying differences in solubility and redox behavior.
Biological Activity
N-(9-oxo-9H-thioxanthen-2-yl)thiophene-2-carboxamide is a synthetic organic compound that has attracted significant attention due to its unique structural properties and potential biological activities. This compound belongs to the class of thioxanthone derivatives and is characterized by the presence of a thiophene carboxamide moiety, which enhances its chemical reactivity and biological efficacy.
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₁₁N₁O₂S₂
- Molecular Weight : 337.42 g/mol
This compound exhibits its biological activity primarily through its interaction with various molecular targets:
- Photoinitiation : The compound acts as a photoinitiator in polymerization reactions, absorbing light to initiate chemical reactions essential for forming photopolymerized materials. This property is particularly valuable in industrial applications, such as coatings and adhesives.
- Enzyme Inhibition : It has been investigated for its potential as an acetylcholinesterase inhibitor, which is relevant for treating neurodegenerative diseases like Alzheimer's. By inhibiting this enzyme, the compound can enhance cholinergic transmission, potentially improving cognitive functions.
- Antioxidant Activity : The compound demonstrates significant antioxidant properties, which can mitigate oxidative stress-related damage in biological systems .
Antimicrobial Activity
Research has shown that this compound exhibits notable antimicrobial properties against various pathogens.
| Pathogen | Inhibition Zone (mm) | Activity Index (%) |
|---|---|---|
| Staphylococcus aureus | 20 | 83.3 |
| Bacillus subtilis | 19 | 82.6 |
| Escherichia coli | 18 | 78.3 |
| Pseudomonas aeruginosa | 20 | 86.9 |
These results indicate that the compound is particularly effective against Gram-positive bacteria, showcasing its potential as a lead compound for developing new antimicrobial agents .
Anticancer Properties
The compound's structural characteristics suggest potential anticancer activity. Preliminary studies indicate that it may inhibit tumor growth by interfering with specific biochemical pathways involved in cell proliferation and survival .
Case Studies and Research Findings
- Photopolymerization Studies : A study highlighted the effectiveness of this compound as a photoinitiator in creating interpenetrating polymer networks (IPNs), demonstrating its utility in advanced material science applications.
- Antioxidant Evaluation : In vitro assays using the ABTS method revealed that derivatives of the compound exhibit significant antioxidant activity, with some showing inhibition rates comparable to standard antioxidants like ascorbic acid .
- Neuroprotective Studies : Investigations into the compound's neuroprotective effects suggest it may serve as a candidate for developing treatments for neurodegenerative diseases due to its ability to inhibit acetylcholinesterase effectively.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
